molecular formula C15H20Cl2N2 B11830982 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-95-6

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane

Katalognummer: B11830982
CAS-Nummer: 918652-95-6
Molekulargewicht: 299.2 g/mol
InChI-Schlüssel: DTJZUJRFRZODRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 3,4-dichlorophenyl group and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5One common method involves the reaction of 3,4-dichloroaniline with a suitable spirocyclic precursor under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the incorporation of the 3,4-dichlorophenyl group .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic core, while substitution reactions can introduce new functional groups at the dichlorophenyl moiety .

Wirkmechanismus

The mechanism of action of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties.

Eigenschaften

CAS-Nummer

918652-95-6

Molekularformel

C15H20Cl2N2

Molekulargewicht

299.2 g/mol

IUPAC-Name

3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H20Cl2N2/c16-13-2-1-12(11-14(13)17)19-9-5-15(6-10-19)3-7-18-8-4-15/h1-2,11,18H,3-10H2

InChI-Schlüssel

DTJZUJRFRZODRN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.